10-十一烯基膦酸

描述

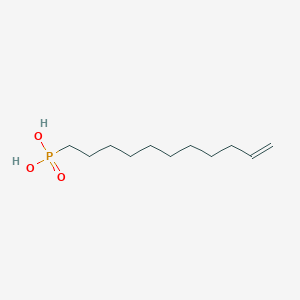

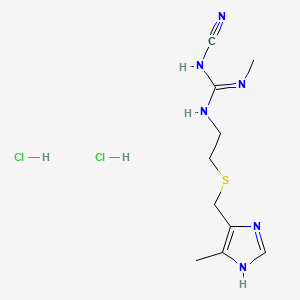

10-Undecenylphosphonic acid is a coupling agent used as a promoter for vinyl-addition . It specifically reacts with azide functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition .

Synthesis Analysis

The synthesis of phosphonic acid from diphenyl phosphonates can be prepared under acidic conditions . It can also be achieved in the presence of Adam’s catalyst (PtO2) and hydrogen . The 10-Undecenylphosphonic acid specifically reacts with azide functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular weight of 10-Undecenylphosphonic acid is 232.26 . The empirical formula is C11H21O3P . The structure of self-assembled undecenyl phosphonic acid layers developed on different stainless steel surfaces has been studied .Chemical Reactions Analysis

The phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .Physical And Chemical Properties Analysis

10-Undecenylphosphonic acid is a solid substance . It has a shelf life of 3 years under the recommended conditions . The color of 10-Undecenylphosphonic acid is white .科学研究应用

量子点表面化学

10-十一烯基膦酸在铯铅卤化物钙钛矿(一种量子点)的表面化学中起着至关重要的作用。这些量子点对于各种应用都很重要,但它们的性质在很大程度上依赖于表面化学。Smock、Williams和Brutchey(2018年)的研究表明,10-十一烯基膦酸在CsPbBr3量子点上发生不可逆的配体交换,突出了其在改性量子点表面以提高电子和光电器件性能方面的潜力(Smock、Williams和Brutchey,2018年)。

可再生聚酰胺结构

Goethals等人(2014年)利用10-十一烯酸的衍生物合成了可再生的聚酰胺结构。这些结构在聚合物主链和侧链中都具有酰胺部分,其性质取决于侧链的化学性质和长度。这项研究为使用10-十一烯基膦酸衍生物创造具有不同物理性质的多样化和可持续聚合物材料开辟了道路(Goethals、Martens、Espeel、Berg和De Prez,2014年)。

防腐应用

Telegdi和Abohalkuma(2018年)的一项研究探索了在碳钢表面上使用十一烯基膦酸自组装分子层进行防腐蚀处理。他们的研究表明,对这些层进行后处理会导致更致密的结构,从而显着增强其防腐蚀能力。这种应用在金属腐蚀是一个问题行业的尤其相关(Telegdi和Abohalkuma,2018年)。

生物传感器中的表面功能化

Zhang等人(2010年)研究了使用羧基烷基膦酸(包括10-十一烯基膦酸的衍生物)对氧化锌表面进行功能化的过程。这种功能化对于开发生物传感器和生物电子学至关重要,因为它允许将生物分子稳定地固定在传感器表面。该研究扩展了膦酸基表面功能化在传感技术中的应用(Zhang、Kong、Xu、Su、Gao和Cheng,2010年)。

光降解研究

Lesueur、Pfeffer和Fuerhacker(2005年)对膦酸盐(包括与10-十一烯基膦酸相关的化合物)的光降解进行了研究。了解这些化合物的降解途径和产物对于评估它们的环境影响和开发更可持续和生态友好的化学产品至关重要。他们的研究为在紫外光和铁存在下膦酸盐的行为提供了宝贵的见解,这对环境科学和废物管理至关重要(Lesueur、Pfeffer和Fuerhacker,2005年)。

功能性聚酯的合成

Li、Wang、Ma、Bai和Bai(2014年)探索了使用蓖麻油衍生的10-十一烯酸合成功能性聚酯。他们的研究证明了将各种官能团掺入聚酯中的可行性,这些聚酯可用于多种工业应用。这项研究对于开发具有特定性能的新材料具有重要意义,促进了材料科学的进步(Li、Wang、Ma、Bai和Bai,2014年)。

安全和危害

作用机制

Target of Action

It’s known that this compound is a coupling agent that specifically reacts with azide functions .

Mode of Action

10-Undecenylphosphonic acid interacts with its targets through a process known as “Click Chemistry”. This involves the formation of a 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis and drug discovery.

生化分析

Biochemical Properties

10-Undecenylphosphonic acid is known to react with azide functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . This suggests that it can interact with enzymes, proteins, and other biomolecules that contain azide functions .

Cellular Effects

Given its biochemical properties, it is plausible that it could influence cell function by interacting with azide-containing biomolecules .

Molecular Mechanism

The molecular mechanism of 10-Undecenylphosphonic acid primarily involves its reaction with azide functions to form 1,2,3-triazoles .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 10-Undecenylphosphonic acid in laboratory settings. It is known to have a shelf life of three years under recommended conditions .

Metabolic Pathways

Given its ability to form 1,2,3-triazoles with azide functions, it may interact with enzymes or cofactors involved in azide metabolism .

Transport and Distribution

Given its biochemical properties, it may interact with transporters or binding proteins that recognize its structural features .

Subcellular Localization

Given its biochemical properties, it may localize to regions of the cell where azide-containing biomolecules are present .

属性

IUPAC Name |

undec-10-enylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJBCYGYPMSTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620576 | |

| Record name | Undec-10-en-1-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

867258-92-2 | |

| Record name | Undec-10-en-1-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)

![2-Benzylimidazo[1,5-a]quinolinium chloride](/img/structure/B3334463.png)